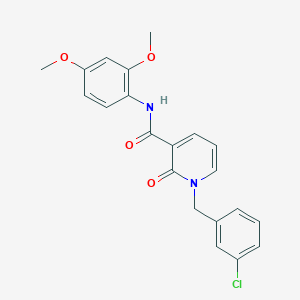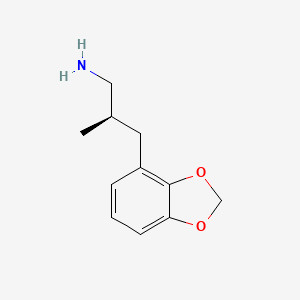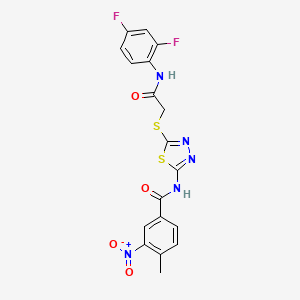
3-Methyloct-7-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyloct-7-en-2-one is a chemical compound with the CAS Number: 3664-61-7 . It has a molecular weight of 140.23 and its IUPAC name is 3-methyl-7-octen-2-one .
Molecular Structure Analysis
The molecular formula of this compound is C9H16O . Its structure includes a double bond, which contributes to its unique chemical properties .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.8±0.1 g/cm3, a boiling point of 195.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has a molar refractivity of 43.8±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of α,β-Unsaturated Ketones
3-Methyloct-7-en-2-one has applications in the synthesis of α,β-unsaturated ketones, which are important in various chemical syntheses. For instance, Grayson and Tuite (1986) demonstrated the use of β-oxo acids to react with aliphatic aldehydes, resulting in the efficient synthesis of α,β-unsaturated methyl ketones, including (E)-7-methyloct-4-en-3-one (Grayson & Tuite, 1986).
Stereoselective Construction of Complex Molecules
The compound is also used in the stereoselective construction of complex molecules. Ohkubo et al. (2006) demonstrated the use of 3-methyloct-2-en-7-yn-1-ol derivatives in Ti(II)-mediated cyclization to produce complex molecular structures, showcasing the versatility of this compound derivatives in organic synthesis (Ohkubo et al., 2006).
Epoxidation Studies
Ramos, Derouet, and Visconte (2003) explored the epoxidation of 4-methyloct-4-ene, a model compound for 1,4-polyisoprene, using performic acid. This study, while not directly involving this compound, reflects the interest in similar methylated octene compounds in chemical reactions and product characterizations (Ramos, Derouet, & Visconte, 2003).
Investigation of Methylcobalt(III) Compounds
In inorganic chemistry, the investigation of methylcobalt(III) compounds, as conducted by Kofod, Harris, and Larsen (1997), involves understanding the interactions and structural characteristics of compounds like this compound. This research contributes to a deeper understanding of coordination compounds in chemistry (Kofod, Harris, & Larsen, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyloct-7-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNMERYDVPDNCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)
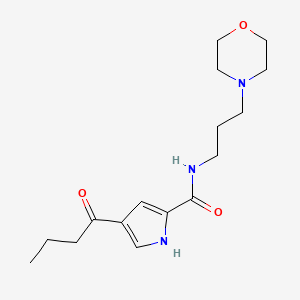
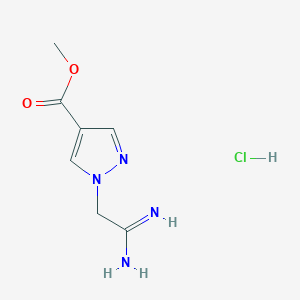
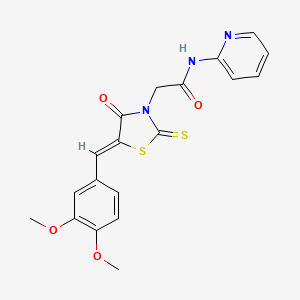
![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)
